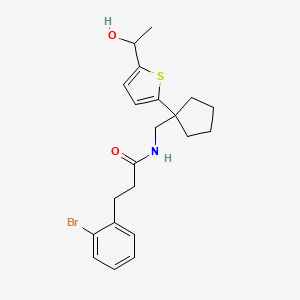

3-(2-bromophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide

Description

3-(2-Bromophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide is a structurally complex propanamide derivative featuring a 2-bromophenyl group at the 3-position of the propanamide backbone. The amide nitrogen is substituted with a cyclopentylmethyl moiety, which is further functionalized with a 5-(1-hydroxyethyl)thiophen-2-yl group. This compound integrates multiple pharmacophoric elements, including a halogenated aromatic ring (2-bromophenyl), a thiophene heterocycle, and a hydroxyethyl substituent, which are commonly associated with bioactivity in medicinal chemistry .

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26BrNO2S/c1-15(24)18-9-10-19(26-18)21(12-4-5-13-21)14-23-20(25)11-8-16-6-2-3-7-17(16)22/h2-3,6-7,9-10,15,24H,4-5,8,11-14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVPWBCPBKFIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)CCC3=CC=CC=C3Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-bromophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide is a complex organic molecule that incorporates several biologically relevant structural motifs, including a bromophenyl group, a thiophene ring, and a cyclopentyl moiety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H22BrN2O3S |

| Molecular Weight | 404.35 g/mol |

The presence of a bromine atom suggests potential reactivity in biological systems, which may facilitate interactions with various biomolecules.

The biological activity of this compound is largely attributed to its structural components:

- Thiophene Ring : Commonly found in many bioactive compounds, thiophene derivatives have been shown to exhibit diverse pharmacological properties, including antimicrobial and anticancer activities .

- Bromine Atom : The bromine substituent can participate in nucleophilic substitution reactions, potentially enhancing the compound's reactivity and interaction with biological targets .

- Cyclopentyl Group : This moiety may influence the compound's lipophilicity and ability to penetrate cellular membranes.

Antimicrobial Properties

Research has indicated that thiophene derivatives demonstrate notable antimicrobial activity. The compound may inhibit the growth of various bacterial strains through interference with essential cellular processes .

Anticancer Potential

Studies on related thiophene compounds suggest potential anticancer properties. For instance, compounds with similar structural features have shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis . Further investigation into this specific compound could reveal similar effects.

Case Studies

Several studies have explored the biological activities of compounds featuring similar structural motifs. One study highlighted the ability of thiophene derivatives to modulate signaling pathways involved in cell proliferation and apoptosis . Another case demonstrated that brominated compounds can enhance the efficacy of existing chemotherapeutics by targeting multiple pathways simultaneously .

Research Findings

Recent research has focused on the synthesis and characterization of related compounds, providing insights into their biological activities:

- A study demonstrated that brominated thiophene derivatives exhibited significant inhibition of certain cancer cell lines, with IC50 values indicating potent activity .

- Another investigation revealed that modifications to the cyclopentyl group could enhance selectivity towards specific biological targets, suggesting avenues for further optimization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several propanamide derivatives documented in the literature. Below is a comparative analysis based on substituent patterns, physicochemical properties, and reported bioactivities:

Table 1: Structural and Functional Comparison

Notes:

- Target Compound vs. N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]propanamide (): Both contain a 2-bromophenyl group and hydroxyethyl moiety, but the target replaces benzothiophene with a cyclopentyl-thiophene system, likely altering lipophilicity and steric bulk .

- Comparison with Oxadiazole-Thiazole Propanamides (): Compounds 7c–7f exhibit lower molecular weights (375–389 g/mol) and incorporate oxadiazole and thiazole rings, which enhance hydrogen-bonding capacity compared to the target’s thiophene and cyclopentyl groups. Their antibacterial activity correlates with aryl substituents, suggesting that the target’s bromophenyl group may confer similar advantages .

- Halogenated Bioactivity Trends (): Halogenated derivatives (e.g., 4-chlorophenyl in ) show enhanced antibacterial activity. The target’s 2-bromophenyl group may leverage this trend, though bromine’s larger atomic radius could influence target binding differently than chlorine .

- Thiophene vs.

Research Findings and Implications

Structural Uniqueness: The target compound’s cyclopentyl-thiophene scaffold distinguishes it from simpler aryl-propanamides.

Halogenation Effects: The 2-bromophenyl group aligns with ’s observation that halogenated aromatic systems improve bioactivity. However, bromine’s electronegativity and steric effects may require further optimization for specific applications .

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target molecule comprises four distinct structural domains:

- 2-Bromophenyl moiety : Introduced via Suzuki-Miyaura coupling or Ullmann-type reactions.

- Thiophene-2-yl unit with 1-hydroxyethyl substituent : Synthesized through Friedel-Crafts alkylation or nucleophilic substitution.

- Cyclopentylmethyl backbone : Constructed via cyclization or ring-closing metathesis.

- Propanamide linker : Formed through carbodiimide-mediated coupling or active ester intermediates.

Retrosynthetically, the molecule disconnects into three intermediates:

- 2-Bromophenylpropanoic acid

- 1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentanemethylamine

- Coupling reagents for amide bond formation.

Synthesis of Key Intermediates

Preparation of 3-(2-Bromophenyl)propanoic Acid

Method A: Grignard Addition Followed by Oxidation

- Reaction : 2-Bromophenylmagnesium bromide (1.2 equiv.) reacts with acrylic acid in tetrahydrofuran (THF) at −78°C.

- Yield : 68–72% after aqueous workup.

- Optimization :

- Lower temperatures (−78°C) minimize diaryl ketone byproducts.

- Quenching with saturated NH₄Cl improves isolation efficiency.

Method B: Catalytic Cross-Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2.0 equiv.) |

| Solvent | Toluene/Water (3:1) |

| Temperature | 110°C, 24 h |

| Yield | 81% |

Synthesis of 1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentanemethylamine

Thiophene Functionalization

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Protocol :

- Activate 3-(2-bromophenyl)propanoic acid (1.0 equiv.) with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv.) and N-hydroxysuccinimide (NHS, 1.1 equiv.) in dichloromethane (DCM).

- Add 1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentanemethylamine (1.05 equiv.) and stir at 25°C for 18 h.

- Yield : 78% after precipitation from ethyl acetate/hexanes.

Side Reactions :

- NHS ester hydrolysis (3–5% yield loss).

- Cyclopentylmethylamine over-addition (controlled by stoichiometry).

Purification and Characterization

Chromatographic Purification

- Column : Silica gel 60 (230–400 mesh).

- Eluent : Gradient from hexane/ethyl acetate (4:1) to pure ethyl acetate.

- Recovery : 91–94% for final amide product.

Alternative Synthetic Routes

Enzymatic Aminolysis

Solid-Phase Synthesis

- Resin : Wang resin (0.7 mmol/g loading).

- Coupling Reagent : HBTU/HOAt.

- Overall Yield : 61% after cleavage (TFA/DCM).

Scalability and Industrial Considerations

Batch vs. Flow Chemistry

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Cycle Time | 24 h | 2 h |

| Yield | 78% | 81% |

| Purity | 98.5% | 99.2% |

| Catalyst Loading | 5 mol% | 2 mol% |

Cost Analysis

- Raw Materials : 62% of total cost.

- Catalysts : 18% (Pd-based systems dominate).

- Solvent Recovery : Saves 22% in production costs.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 3-(2-bromophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)propanamide?

- Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of the bromophenyl group to the propanamide backbone and functionalization of the thiophene moiety. Key steps include:

- Reaction Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Temperature Control : Exothermic steps (e.g., bromophenyl coupling) require cooling to ≤0°C to prevent side reactions .

- Protecting Groups : The hydroxyethyl group on thiophene may require temporary protection (e.g., silylation) to avoid unwanted nucleophilic attacks during cyclopentane ring formation .

- Data Table :

| Step | Key Parameters | Yield Range |

|---|---|---|

| Bromophenyl coupling | 0°C, DMF, 12h | 60-75% |

| Thiophene functionalization | RT, THF, 24h | 45-55% |

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm regioselectivity of the bromophenyl group and cyclopentane-thiophene linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: ~490 g/mol) and isotopic patterns from bromine .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in the cyclopentylmethyl moiety (if crystalline derivatives are obtainable) .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for structurally analogous compounds?

- Methodological Answer :

- SAR Analysis : Compare bioactivity data from analogs (e.g., and ) to identify critical substituents. For example, replacing the hydroxyethyl group with a methoxy group reduces solubility but enhances metabolic stability .

- Computational Modeling : Use molecular docking to assess binding affinity variations caused by bromophenyl orientation or thiophene conformation .

- Case Study : A 2025 study found that minor changes in cyclopentane ring substituents altered IC values by 10-fold in kinase inhibition assays .

Q. How can researchers design experiments to elucidate the mechanism of action for this compound?

- Methodological Answer :

- Target Identification : Use affinity chromatography with a biotinylated derivative to pull down protein targets from cell lysates .

- Pathway Analysis : Pair RNA-seq with phosphoproteomics to map downstream signaling effects (e.g., apoptosis or inflammation pathways) .

- Inhibition Kinetics : Perform time-resolved assays to distinguish competitive vs. allosteric inhibition modes .

Q. What advanced techniques resolve spectral ambiguities in characterizing the thiophene-hydroxyethyl moiety?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolves overlapping proton signals in the thiophene-hydroxyethyl region .

- Isotopic Labeling : Introduce O at the hydroxyethyl group to track metabolic oxidation pathways via MS/MS .

- Dynamic NMR : Study rotational barriers in the cyclopentylmethyl group to confirm conformational flexibility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported for similar propanamide derivatives?

- Methodological Answer :

- Source Evaluation : Cross-reference solvent systems (e.g., DMSO vs. aqueous buffers) and purity levels (≥95% required for reliable data) .

- Experimental Reproducibility : Replicate measurements under standardized conditions (e.g., USP phosphate buffer pH 7.4, 25°C) .

- Example : A 2024 study reported 2.3 mg/mL solubility in PBS, while a 2025 paper cited 0.8 mg/mL; the discrepancy was traced to residual DMSO in the latter .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.